molecular formula C9H13BrN2 B1411937 [(5-Bromopyridin-2-yl)methyl](ethyl)methylamine CAS No. 1565917-54-5

[(5-Bromopyridin-2-yl)methyl](ethyl)methylamine

Cat. No.: B1411937
CAS No.: 1565917-54-5
M. Wt: 229.12 g/mol
InChI Key: AGARMGWHXTYKNE-UHFFFAOYSA-N
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Description

(5-Bromopyridin-2-yl)methylmethylamine is an organic compound with the molecular formula C9H13BrN2 It is a derivative of pyridine, featuring a bromine atom at the 5-position and a methylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-2-yl)methylmethylamine typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromopyridine, which is commercially available.

    Functional Group Introduction: The bromine atom at the 5-position allows for various functional group transformations.

Industrial Production Methods

Industrial production of (5-Bromopyridin-2-yl)methylmethylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalysts: Use of palladium catalysts in cross-coupling reactions.

    Solvents: Selection of appropriate solvents such as tetrahydrofuran or dimethylformamide.

    Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-2-yl)methylmethylamine undergoes several types of chemical reactions:

Common Reagents and Conditions

    Reagents: Common reagents include palladium catalysts, boronic acids, and various nucleophiles.

    Conditions: Reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted pyridines .

Mechanism of Action

The mechanism of action of (5-Bromopyridin-2-yl)methylmethylamine involves its interaction with specific molecular targets. The bromine atom and the amine group allow the compound to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromopyridin-2-yl)methylmethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(5-bromopyridin-2-yl)methyl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-3-12(2)7-9-5-4-8(10)6-11-9/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGARMGWHXTYKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(5-Bromopyridin-2-yl)methyl](ethyl)methylamine
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